molecular formula C20H18Cl2F3N3OS B12495229 2,4-dichloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

2,4-dichloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B12495229
M. Wt: 476.3 g/mol
InChI Key: NWPHNGZPDLLZPV-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents under specific conditions.

    Formation of the Carbamothioyl Linkage: This step involves the reaction of the piperidinyl intermediate with a thiocarbamoyl chloride derivative to form the carbamothioyl linkage.

    Final Coupling with 2,4-Dichlorobenzamide: The final step involves coupling the intermediate with 2,4-dichlorobenzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dichloro and piperidinyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,4-dichloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: It is used in various biological assays to study its effects on different biological pathways.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-(pyrrolidine-1-sulfonamido)methyl-5-(5-(4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide
  • Indole Derivatives : Compounds containing the indole nucleus with similar functional groups.

Uniqueness

2,4-dichloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to its specific combination of dichloro, piperidinyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18Cl2F3N3OS

Molecular Weight

476.3 g/mol

IUPAC Name

2,4-dichloro-N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H18Cl2F3N3OS/c21-13-5-6-14(15(22)11-13)18(29)27-19(30)26-16-10-12(20(23,24)25)4-7-17(16)28-8-2-1-3-9-28/h4-7,10-11H,1-3,8-9H2,(H2,26,27,29,30)

InChI Key

NWPHNGZPDLLZPV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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